molecular formula C21H25N3O5S B6538816 4-(dimethylsulfamoyl)-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}benzamide CAS No. 1070960-87-0

4-(dimethylsulfamoyl)-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}benzamide

Katalognummer B6538816
CAS-Nummer: 1070960-87-0
Molekulargewicht: 431.5 g/mol
InChI-Schlüssel: AQXUFHASMOXJKK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(Dimethylsulfamoyl)-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}benzamide (DMSO-MOP) is a small molecule with potential therapeutic applications. It belongs to the class of benzamides and is an analog of the widely used anticonvulsant drug phenytoin. It has been studied for its potential to treat a variety of neurological disorders, including epilepsy, Parkinson's disease, Alzheimer's disease, and stroke. DMSO-MOP has been shown to have neuroprotective effects in animal models and has been proposed as a potential drug for a variety of neurological disorders.

Wirkmechanismus

The mechanism of action of 4-(dimethylsulfamoyl)-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}benzamide is not fully understood. However, it is believed to act through several mechanisms. 4-(dimethylsulfamoyl)-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}benzamide has been shown to interact with the voltage-gated sodium channels, which play a role in the generation and propagation of action potentials. It has also been shown to modulate the activity of the NMDA receptor, which is involved in synaptic plasticity and learning and memory. In addition, 4-(dimethylsulfamoyl)-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}benzamide has been shown to act as an antioxidant, which may protect neurons from oxidative stress.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(dimethylsulfamoyl)-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}benzamide have been studied in animal models. In animal models of epilepsy, 4-(dimethylsulfamoyl)-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}benzamide has been shown to reduce the levels of glutamate, GABA, and other neurotransmitters. In animal models of Parkinson's disease, 4-(dimethylsulfamoyl)-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}benzamide has been shown to reduce the levels of monoamine neurotransmitters, such as dopamine, norepinephrine, and serotonin. In animal models of stroke, 4-(dimethylsulfamoyl)-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}benzamide has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-1β.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using 4-(dimethylsulfamoyl)-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}benzamide in laboratory experiments include its low toxicity, low cost, and ease of synthesis. Its low toxicity makes it safe to use in animal models, and its low cost and ease of synthesis make it an attractive option for researchers. However, there are some limitations to using 4-(dimethylsulfamoyl)-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}benzamide in laboratory experiments. The most significant limitation is the lack of human trials, which limits the ability to extrapolate the results of animal studies to humans.

Zukünftige Richtungen

There are several potential future directions for 4-(dimethylsulfamoyl)-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}benzamide research. One potential direction is to investigate the potential therapeutic effects of 4-(dimethylsulfamoyl)-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}benzamide in humans. This could be done through clinical trials in patients with neurological disorders. Another potential direction is to investigate the mechanism of action of 4-(dimethylsulfamoyl)-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}benzamide in more detail. This could be done through in vitro studies and animal studies. Additionally, further research could be done to investigate the potential side effects of 4-(dimethylsulfamoyl)-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}benzamide in humans. Finally, further research could be done to investigate the potential synergistic effects of combining 4-(dimethylsulfamoyl)-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}benzamide with other drugs.

Synthesemethoden

The synthesis of 4-(dimethylsulfamoyl)-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}benzamide involves a series of reactions. The synthesis begins with the reaction of 4-dimethylsulfamoyl-N-phenylbenzamide with sodium hydroxide to form 4-dimethylsulfamoyl-N-phenylbenzamide hydrochloride. This intermediate is then reacted with 2-morpholin-4-yl-2-oxoethyl chloride to form the desired product, 4-(dimethylsulfamoyl)-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}benzamide.

Wissenschaftliche Forschungsanwendungen

4-(dimethylsulfamoyl)-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}benzamide has been studied for its potential to treat a variety of neurological disorders. In animal models of epilepsy, 4-(dimethylsulfamoyl)-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}benzamide has been shown to reduce seizure activity and increase the latency of seizure onset. In animal models of Parkinson's disease, 4-(dimethylsulfamoyl)-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}benzamide has been shown to reduce the severity of motor deficits and improve motor coordination. In animal models of Alzheimer's disease, 4-(dimethylsulfamoyl)-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}benzamide has been shown to reduce amyloid-beta accumulation and improve cognitive performance. In animal models of stroke, 4-(dimethylsulfamoyl)-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}benzamide has been shown to reduce infarct size and improve neurological function.

Eigenschaften

IUPAC Name

4-(dimethylsulfamoyl)-N-[4-(2-morpholin-4-yl-2-oxoethyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O5S/c1-23(2)30(27,28)19-9-5-17(6-10-19)21(26)22-18-7-3-16(4-8-18)15-20(25)24-11-13-29-14-12-24/h3-10H,11-15H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQXUFHASMOXJKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)CC(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(N,N-dimethylsulfamoyl)-N-(4-(2-morpholino-2-oxoethyl)phenyl)benzamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.